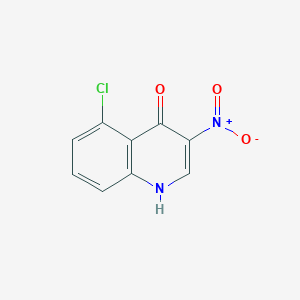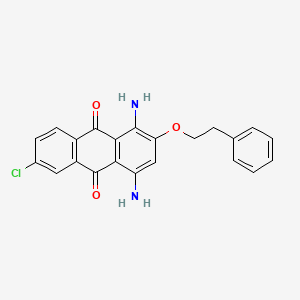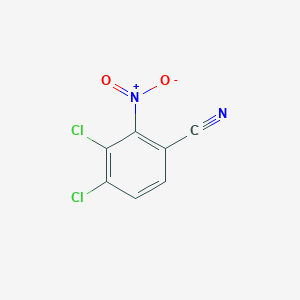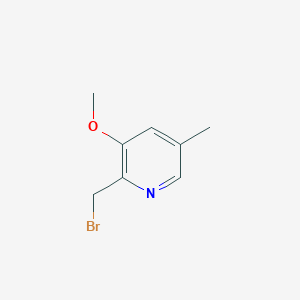![molecular formula C12H14N2O4 B13134427 ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidinone derivative. One common method includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Reaction with phenyl isocyanate: The oxazolidinone derivative is then reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored as a chiral auxiliary in asymmetric synthesis.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The oxazolidinone ring is crucial for this activity, as it interacts with the ribosomal RNA.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibacterial agent with a similar oxazolidinone core structure.
Tedizolid: Another antibacterial agent with enhanced potency and a similar mechanism of action.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinone derivatives
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-2-17-11(15)13-9-3-5-10(6-4-9)14-7-8-18-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) |
InChI-Schlüssel |
RBGNALGUSUWEAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


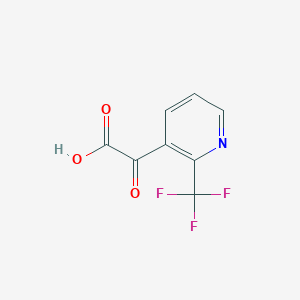
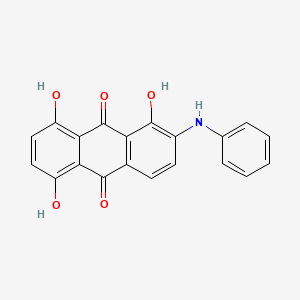
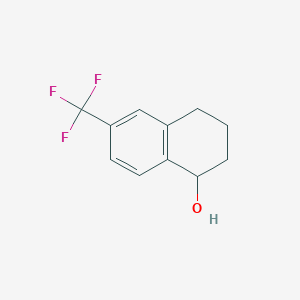
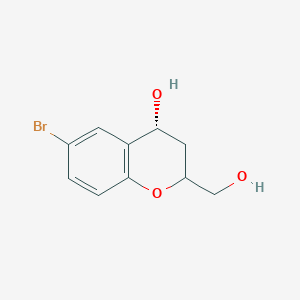
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)

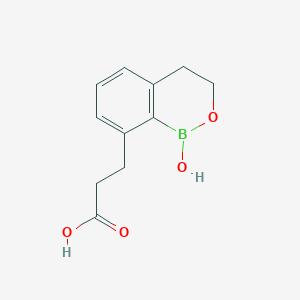
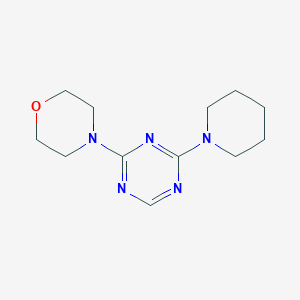
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
